molecular formula C23H35N3O3 B2387714 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235149-81-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2387714
CAS No.: 1235149-81-1
M. Wt: 401.551
InChI Key: JWNOHCPQHUNIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a piperidine ring, and a dimethylfuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a series of reactions to introduce the ethyl group at the 1-position.

    Synthesis of the Piperidine Derivative: The piperidine ring is synthesized separately, with the 2,5-dimethylfuran moiety being attached via a methyl group.

    Coupling Reaction: The cyclohexene and piperidine derivatives are then coupled using an oxalamide linker under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying receptor interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide: shares similarities with other oxalamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-17-14-21(18(2)29-17)16-26-12-9-20(10-13-26)15-25-23(28)22(27)24-11-8-19-6-4-3-5-7-19/h6,14,20H,3-5,7-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNOHCPQHUNIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCCC3=CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.